Cas no 348-28-7 (4-Fluoro-2-hydroxybenzaldehyde)
4-Fluoro-2-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-HYDROXY-4-FLUOROBENZALDEHYDE
- 4-Fluorosalicylaldehyde
- 4-Fluoro-2-hydroxybenzaldehyde
- 4-Fluor-2-hydroxy-benzaldehyd
- 4-fluoro-2-hydroxy-benzaldehyde
- 4-fluorosalicylaldehyde (4-fluoro-2-hydroxybenzaldehyde)
- PubChem8483
- KSC497M4P
- BEN211
- 4-fluoro-2-hydroxy benzaldehyde
- 2-Hydroxy-4-fluoro-benzaldehyde
- GBJJCODOZGPTBC-UHFFFAOYSA-N
- EBD49650
- Benzaldehyde, 4-fluoro-2-hydroxy-
- SBB052162
- CL83
- AC-1973
- SCHEMBL172942
- EN300-97011
- CS-W008001
- PS-9052
- Z1201622454
- AM20050105
- SB23032
- DTXSID90381355
- A6113
- CL8352
- 348-28-7
- MFCD03788526
- SY030946
- FT-0631997
- J-515431
- AKOS005257139
- DB-006823
- DTXCID70332380
- 640-113-8
- FH45634
-
- MDL: MFCD03788526
- Inchi: 1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
- InChI Key: GBJJCODOZGPTBC-UHFFFAOYSA-N
- SMILES: FC1C=CC(C=O)=C(C=1)O
Computed Properties
- Exact Mass: 140.02700
- Monoisotopic Mass: 140.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not available
- Density: 1.35
- Melting Point: 70-72°C
- Boiling Point: 208.2℃ at 760 mmHg
- Flash Point: 79.7°C
- Refractive Index: 1.587
- PSA: 37.30000
- LogP: 1.34380
- Sensitiveness: Air Sensitive
- Solubility: Not available
4-Fluoro-2-hydroxybenzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
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Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
4-Fluoro-2-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Fluoro-2-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013957-1g |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 1g |
£25.00 | 2022-03-01 | |
| Fluorochem | 013957-5g |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 5g |
£70.00 | 2022-03-01 | |
| Fluorochem | 013957-25g |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 25g |
£255.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124183-1g |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 1g |
¥81.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124183-250mg |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 250mg |
¥41.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124183-25g |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 25g |
¥1297.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F124183-5g |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 98% | 5g |
¥325.90 | 2023-09-02 | |
| Chemenu | CM100537-10g |
4-fluoro-2-hydroxybenzaldehyde |
348-28-7 | 95+% | 10g |
$148 | 2021-06-17 | |
| Chemenu | CM100537-25g |
4-fluoro-2-hydroxybenzaldehyde |
348-28-7 | 95+% | 25g |
$271 | 2021-06-17 | |
| Alichem | A014000093-250mg |
4-Fluoro-2-hydroxybenzaldehyde |
348-28-7 | 97% | 250mg |
$504.00 | 2023-09-02 |
4-Fluoro-2-hydroxybenzaldehyde Suppliers
4-Fluoro-2-hydroxybenzaldehyde Related Literature
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1. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Joseph Nixon J. Chem. Soc. 1929 1632
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2. Magnesium-mediated ortho-specific formylation and formaldoximation of phenolsRobert Aldred,Robert Johnston,Daniel Levin,James Neilan J. Chem. Soc. Perkin Trans. 1 1994 1823
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Po-Jung Huang,Hitoshi Miyasaka Dalton Trans. 2020 49 16970
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4. Structural transformation of copper coordination complexes accompanied with chiral transformationZhongkui Li,Hao Su,Yanhong Zhu,Li Yan,Hui Li CrystEngComm 2022 24 2402
Additional information on 4-Fluoro-2-hydroxybenzaldehyde
4-Fluoro-2-hydroxybenzaldehyde: A Comprehensive Overview
4-Fluoro-2-hydroxybenzaldehyde, also known by its CAS registry number 348-28-7, is a versatile aromatic compound with significant applications in various fields of chemistry and biology. This compound, characterized by its unique structure featuring a fluorine atom, a hydroxyl group, and an aldehyde functional group, has garnered considerable attention due to its diverse chemical properties and potential uses in drug discovery, material science, and environmental chemistry.
The synthesis of 4-fluoro-2-hydroxybenzaldehyde has been extensively studied, with researchers exploring various methods to optimize its production. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.
In terms of physical and chemical properties, 4-fluoro-2-hydroxybenzaldehyde exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, which is crucial for its application in various chemical reactions. The compound's UV-Vis spectrum reveals strong absorption bands in the range of 250-300 nm, indicating its potential use in photonic applications.
The biological activities of 4-fluoro-2-hydroxybenzaldehyde have been a focal point of recent research. Studies have demonstrated its antioxidant properties, which make it a promising candidate for use in pharmaceuticals and nutraceuticals. Additionally, this compound has shown moderate anti-inflammatory activity in vitro, suggesting its potential role in the development of anti-inflammatory drugs.
Recent breakthroughs in computational chemistry have allowed researchers to model the molecular interactions of 4-fluoro-2-hydroxybenzaldehyde with various biological targets. These studies have provided valuable insights into its mechanism of action and have guided the design of more potent derivatives. For example, molecular docking studies have revealed that the compound can interact with key residues in enzyme active sites, potentially inhibiting their function.
In the field of material science, 4-fluoro-2-hydroxybenzaldehyde has been explored as a building block for constructing advanced materials such as sensors and catalysts. Its ability to form stable coordination complexes with metal ions has been leveraged to develop highly sensitive sensors for detecting heavy metals in environmental samples. Furthermore, its role as a ligand in catalytic systems has enhanced the efficiency of various organic transformations.
The environmental impact of 4-fluoro-2-hydroxybenzaldehyde has also been investigated. Studies on its biodegradation pathways have shown that it can be effectively metabolized by certain microbial strains under aerobic conditions. This information is critical for assessing its safety profile and ensuring sustainable practices in industrial applications.
In conclusion, 4-fluoro-2-hydroxybenzaldehyde is a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new facets of this compound's capabilities, it is poised to make significant contributions to both academic and industrial sectors.
348-28-7 (4-Fluoro-2-hydroxybenzaldehyde) Related Products
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